In Vivo Partial Agonism: 2′dCPA Exhibits a Significantly Lower Emax for Bradycardia Than 5′dCPA, 3′dCPA, and CPA
In a direct head-to-head in vivo comparison of all deoxyribose CPA analogs, the maximal heart-rate-lowering effect (Emax) of 2′dCPA was significantly lower than those of 5′dCPA, 3′dCPA, and the parent full agonist CPA, establishing 2′dCPA as a partial agonist. The potency (free-drug EC50,u) of 2′dCPA for bradycardia was 830 ± 210 nM, compared with 19 ± 6 nM for 5′dCPA and 56 ± 11 nM for 3′dCPA, representing an approximately 44-fold lower potency than 5′dCPA. The rank order of maximal bradycardic effect correlated with the rank order of GTP-shift values determined in vitro, confirming that the reduced Emax arises from lower intrinsic efficacy at the A1 receptor rather than pharmacokinetic factors [1].
| Evidence Dimension | In vivo bradycardic efficacy (Emax) and potency (free-drug EC50,u) |
|---|---|
| Target Compound Data | 2′dCPA: Emax significantly lower than all other analogs; EC50,u = 830 ± 210 nM |
| Comparator Or Baseline | 5′dCPA: Full agonist, EC50,u = 19 ± 6 nM; 3′dCPA: Full agonist, EC50,u = 56 ± 11 nM; CPA: Full agonist |
| Quantified Difference | 2′dCPA Emax significantly less than 5′dCPA, 3′dCPA, and CPA (p < 0.05); 2′dCPA EC50,u ~44-fold higher than 5′dCPA |
| Conditions | Single i.v. infusion in normotensive Wistar rats; heart rate monitored continuously; sigmoidal Emax model fitted to individual concentration-effect data (Br J Pharmacol, 1995) |
Why This Matters
For researchers requiring A1AR activation with a capped maximal effect to avoid profound bradycardia—a known limitation of full A1 agonists—2′dCPA provides a quantifiably reduced cardiovascular ceiling effect, making it the appropriate tool compound for experiments where excessive heart-rate depression would confound interpretation or limit therapeutic utility.
- [1] Mathôt RAA, van der Wenden EM, Soudijn W, IJzerman AP, Danhof M. Deoxyribose analogues of N6-cyclopentyladenosine (CPA): partial agonists at the adenosine A1 receptor in vivo. Br J Pharmacol. 1995;116(3):1957–1964. doi:10.1111/j.1476-5381.1995.tb16398.x View Source
